(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione
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Overview
Description
The LM 565 is a general-purpose phase-locked loop integrated circuit. It contains a stable, highly linear voltage-controlled oscillator for low distortion frequency modulation demodulation and a double-balanced phase detector with good carrier suppression. The LM 565 is widely used in applications such as data and tape synchronization, modems, frequency modulation demodulation, frequency synthesizers, tone decoding, frequency multiplication and division, and telemetry receivers .
Mechanism of Action
Target of Action
25-O-Deacetyl Rifabutin is a derivative of rifabutin . The primary target of this compound is the DNA-dependent RNA polymerase in susceptible cells . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA .
Mode of Action
25-O-Deacetyl Rifabutin interacts with bacterial RNA polymerase, inhibiting its activity . This interaction prevents the initiation of the RNA chain, thereby suppressing RNA synthesis and leading to cell death .
Biochemical Pathways
The action of 25-O-Deacetyl Rifabutin primarily affects the RNA synthesis pathway in bacteria . By inhibiting the DNA-dependent RNA polymerase, the compound disrupts the transcription process, preventing the production of essential proteins and leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of 25-O-Deacetyl Rifabutin involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized predominantly to 25-O-desacetyl and 31-hydroxy metabolites . The 25-O-desacetyl metabolite has an activity equal to the parent drug and contributes up to 10% to the total antimicrobial activity . The compound is excreted in both urine (53% as metabolites) and feces (30%) .
Result of Action
The result of 25-O-Deacetyl Rifabutin’s action is the inhibition of RNA synthesis in bacteria, which leads to cell death . This makes it a potent antibiotic, particularly effective against mycobacterial infections .
Biochemical Analysis
Biochemical Properties
25-O-Deacetyl Rifabutin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effect is based on blocking the DNA-dependent RNA-polymerase of bacteria . This interaction inhibits mycobacterial protein synthesis, making it crucial in research focusing on understanding the intricacies of bacterial ribosome interaction .
Cellular Effects
25-O-Deacetyl Rifabutin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme .
Molecular Mechanism
The mechanism of action of 25-O-Deacetyl Rifabutin involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits DNA-dependent RNA polymerase activity in susceptible cells .
Metabolic Pathways
25-O-Deacetyl Rifabutin is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Preparation Methods
The LM 565 is manufactured using standard semiconductor fabrication processes. The integrated circuit is typically produced using silicon-based technology, involving photolithography, doping, etching, and metallization steps to create the various components and interconnections on a silicon wafer. The final product is then packaged in a metal can or dual-in-line package for use in electronic circuits .
Chemical Reactions Analysis
As the LM 565 is an electronic component rather than a chemical compound, it does not undergo chemical reactions in the traditional sense. it is designed to perform specific electronic functions, such as frequency modulation demodulation and phase detection, through the interaction of its internal components, including transistors, resistors, capacitors, and diodes .
Scientific Research Applications
The LM 565 phase-locked loop has numerous applications in scientific research and industry:
Data and Tape Synchronization: Ensures accurate timing and synchronization in data storage and retrieval systems.
Modems: Used in modems for frequency shift keying demodulation and other communication protocols.
Frequency Modulation Demodulation: Demodulates frequency-modulated signals in communication systems.
Frequency Synthesizers: Generates precise frequencies for use in communication and measurement equipment.
Tone Decoding: Decodes specific tones in telecommunication systems.
Frequency Multiplication and Division: Used in applications requiring frequency multiplication or division, such as signal processing and communication systems.
Telemetry Receivers: Receives and processes telemetry signals in remote sensing and monitoring applications
Comparison with Similar Compounds
LM 567: Tone decoder phase-locked loop.
CD4046: Phase-locked loop with voltage-controlled oscillator and phase comparator.
Properties
CAS No. |
100324-63-8 |
---|---|
Molecular Formula |
C44H60N4O10 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione |
InChI |
InChI=1S/C44H60N4O10/c1-21(2)20-48-17-15-44(16-18-48)46-32-29-30-38(52)27(8)40-31(29)41(54)43(9,58-40)57-19-14-28(56-10)24(5)36(50)26(7)37(51)25(6)35(49)22(3)12-11-13-23(4)42(55)45-34(39(30)53)33(32)47-44/h11-14,19,21-22,24-26,28,35-37,46,49-53H,15-18,20H2,1-10H3/b12-11+,19-14+,23-13-,45-34?/t22-,24+,25+,26-,28-,35-,36+,37+,43-/m0/s1 |
InChI Key |
RZEXSKXQNAZHMZ-GXZIAACASA-N |
SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |
Synonyms |
25-O-Deacetyl-1’,4-didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV; 25-Hydroxy Rifabutin; 25-O-Deacetylrifabutin; 25-O-Desacetylrifabutin; Antibiotic LM 565; LM 565; _x000B_ |
Origin of Product |
United States |
Q1: What is 25-O-Deacetyl Rifabutin and how does it relate to Rifabutin?
A1: 25-O-Deacetyl Rifabutin is a major metabolite of the antimycobacterial drug Rifabutin (4-deoxo-3,4-[2-spiro-(N-isobutyl-4-piperidyl)]-(1H)-imidazo-(2,5-dihydro)-rifamycin S). This means that Rifabutin is transformed into 25-O-Deacetyl Rifabutin within the body, primarily through metabolic processes in the liver. []
Q2: How is 25-O-Deacetyl Rifabutin excreted from the body?
A2: Studies using radiolabeled Rifabutin have shown that 25-O-Deacetyl Rifabutin, along with other metabolites and unchanged Rifabutin, is excreted through both urine and feces. [] In humans, it is primarily found in urine. []
Q3: In which species has 25-O-Deacetyl Rifabutin been detected as a metabolite of Rifabutin?
A3: Research indicates that 25-O-Deacetyl Rifabutin has been identified in the urine of both rats and humans following Rifabutin administration. [, , ] Interestingly, it was not detected in rabbit or monkey urine. []
Q4: Are there other known metabolites of Rifabutin besides 25-O-Deacetyl Rifabutin?
A4: Yes, several other metabolites of Rifabutin have been identified. 31-OH Rifabutin is a major metabolite found in various species, including rats, rabbits, monkeys, and humans. [] Other metabolites include 27-O-demethyl-rifabutin, 32-hydroxy-rifabutin, and 20-hydroxy-rifabutin. [] Additionally, N-isobutyl-4-hydroxy-piperidine is a significant polar metabolite observed in both rats and humans. []
Q5: What analytical techniques are used to identify and quantify Rifabutin and its metabolites?
A6: Researchers utilize a combination of techniques to study Rifabutin metabolism. These include radio-high-pressure liquid chromatography (radio-HPLC) to separate and quantify radioactive compounds in biological samples. [, ] Mass spectrometry (MS) techniques like direct inlet MS and electrospray ionization-MS are employed for structural characterization of metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectrometry is used to confirm the structure of isolated metabolites. []
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